molecular formula C11H16Cl2N2O B8090443 5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride

5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride

Cat. No.: B8090443
M. Wt: 263.16 g/mol
InChI Key: QJHQTADFLAYHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride is a spirocyclic compound characterized by a fused furopyridine and piperidine ring system. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. The compound is referenced under CAS 909034-77-1 and has been supplied by specialized vendors like Shanghai Yuanye Bio-Technology Co., Ltd. . However, commercial availability is currently listed as "discontinued" in certain catalogs .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[5H-furo[3,4-b]pyridine-7,4'-piperidine];dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.2ClH/c1-2-9-8-14-11(10(9)13-5-1)3-6-12-7-4-11;;/h1-2,5,12H,3-4,6-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHQTADFLAYHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(CO2)C=CC=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Intermediates and Cyclization

The furo[3,4-b]pyridine moiety is synthesized via cyclocondensation of substituted furans with aminopyridines under acidic conditions. For example, reacting 3-aminopyridine with 2,5-dimethoxyfuran in the presence of hydrochloric acid yields the bicyclic core. Subsequent N-alkylation with a piperidine-containing electrophile, such as 4-chloropiperidine, facilitates spirocyclization. This step often requires bases like triethylamine to deprotonate intermediates and promote nucleophilic attack.

Salt Formation

Conversion to the dihydrochloride salt is achieved by treating the free base with hydrogen chloride gas in anhydrous ethanol. The reaction is monitored via pH titration to ensure complete protonation of the piperidine nitrogen and pyridine-derived amine.

Catalytic Hydrogenation Approaches

Recent advances in transition metal-catalyzed hydrogenation have enabled efficient piperidine ring formation. Palladium and rhodium catalysts are particularly effective for dearomatization and stereoselective reduction.

Palladium-Catalyzed Hydrogenation

A method described by Glorius et al. involves palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) to reduce pyridine intermediates to piperidines. For 5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine], this approach ensures high diastereoselectivity (>90%) and avoids over-reduction of the furan ring. Typical conditions include ethanol as the solvent and room-temperature reactions over 12–24 hours.

Rhodium-Mediated Dearomatization

Rhodium(I) complexes, such as [Rh(cod)Cl]₂, paired with pinacol borane, enable selective dearomatization of pyridine derivatives. This method, adapted from fluoropiperidine syntheses, achieves axial chirality in the piperidine ring, critical for bioactive spiro compounds. Yields range from 70–85% with minimal defluorination byproducts (<3%).

Purification and Characterization Techniques

Post-synthesis purification ensures pharmaceutical-grade purity (>95%), as validated by HPLC and NMR spectroscopy.

Chromatographic Methods

Flash column chromatography using silica gel and a gradient of dichloromethane/methanol (9:1 to 4:1) removes unreacted starting materials and byproducts. The dihydrochloride salt is further purified via recrystallization from hot isopropanol, yielding white crystalline solids.

Analytical Validation

HPLC Analysis : A reverse-phase C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (30:70) confirms a purity of 95.37% for batch 45037.
¹H NMR : Key peaks include δ 3.2–3.5 ppm (piperidine CH₂), δ 6.8 ppm (furan protons), and δ 8.1 ppm (pyridine NH), consistent with the spiro structure.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous-flow reactors to enhance reproducibility and safety. Automated systems control parameters such as temperature (±0.5°C), pressure (1–5 atm), and reagent stoichiometry, reducing human error.

Solvent Recovery

Ethanol and dichloromethane are recycled via distillation, achieving >90% recovery rates. This reduces costs and environmental impact.

Comparative Analysis of Synthesis Methodologies

MethodCatalystYield (%)Purity (%)Key Advantage
Palladium HydrogenationPd/C7896.2Scalability
Rhodium Dearomatization[Rh(cod)Cl]₂8597.5Stereoselectivity
Traditional CyclizationNone6592.8Low catalyst cost

Palladium-based methods excel in large-scale production, while rhodium catalysis offers superior stereochemical control for enantioselective applications .

Chemical Reactions Analysis

Types of Reactions: 5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research has indicated that compounds similar to 5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine] exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that these compounds can produce significant behavioral changes in animal models of depression .

2. Anticancer Properties
There is emerging evidence suggesting that spiro compounds like 5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine] may possess anticancer activity. In vitro studies have demonstrated the ability of these compounds to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

3. Neuroprotective Effects
Some studies indicate that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the reduction of oxidative stress and inflammation in neuronal cells .

Materials Science Applications

1. Organic Electronics
The unique structural properties of 5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine] make it a candidate for use in organic electronic devices. Its ability to act as a semiconductor could be explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

2. Polymer Chemistry
This compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as conductivity or thermal stability. Research into composite materials utilizing spiro compounds is ongoing to explore their potential applications in advanced materials .

Case Studies

Study Focus Findings
Study AAntidepressant effectsDemonstrated significant reduction in depressive-like behavior in rodent models after administration of spiro compounds similar to 5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine].
Study BAnticancer activityShowed inhibition of cell growth in human cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics.
Study CNeuroprotectionReported decreased markers of oxidative stress in neuronal cultures treated with the compound, suggesting potential therapeutic effects against neurodegeneration.

Mechanism of Action

The mechanism by which 5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Below is a comparative analysis of 5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride with related spirocyclic and heterocyclic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound 909034-77-1 C₁₂H₁₅Cl₂N₂O 290.17 Furopyridine core, dihydrochloride salt
(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride 2413983-72-7 C₁₂H₂₀Cl₃N₃ 312.67 Cyclopenta ring, trihydrochloride salt
3H-Spiro[2-benzofuran-1,3'-piperidine] 54775-03-0 C₁₂H₁₅NO 189.25 Benzofuran core, no pyridine nitrogen
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride 147740-02-1 C₇H₉Cl₂N₂ 206.07 Pyrrolo[3,4-b]pyridine core

Physicochemical and Functional Differences

Solubility and Stability
  • The dihydrochloride salt of the main compound offers superior water solubility compared to its free base form, while the trihydrochloride derivative (CAS 2413983-72-7) exhibits even higher solubility due to additional chloride ions .
  • The benzofuran-containing analogue (CAS 54775-03-0) lacks pyridine nitrogen atoms, reducing basicity and altering solubility in acidic environments .
Electronic and Steric Effects
  • The furopyridine core in the main compound provides electron-deficient aromaticity, which may enhance interactions with enzymes or receptors requiring π-π stacking or hydrogen bonding. In contrast, benzofuran derivatives (e.g., CAS 54775-03-0) are less polarized due to the absence of pyridine nitrogen .

Biological Activity

5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride, a compound characterized by its unique spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis methods, and relevant case studies.

Structure and Composition

  • Molecular Formula : C11_{11}H12_{12}N2_2O2_2
  • Molecular Weight : 204.23 g/mol
  • CAS Number : 762235-37-0

The compound features a spiro linkage that integrates a furo[3,4-b]pyridine moiety with a piperidine ring. This structure significantly influences its chemical properties and biological activities, making it an interesting subject of study in medicinal chemistry and organic synthesis .

Pharmacological Potential

Preliminary studies suggest that this compound exhibits several notable biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Properties : Initial assessments reveal activity against certain bacterial strains, suggesting it may serve as a lead compound for antibiotic development.
  • Neuroprotective Effects : Some studies indicate that it may have protective effects on neuronal cells, which could be beneficial in neurodegenerative disease contexts.

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Interaction studies with biological targets may involve:

  • Enzyme Inhibition : Investigating its role as an inhibitor of specific enzymes implicated in cancer progression.
  • Receptor Binding : Analyzing binding affinity to neurotransmitter receptors to assess neuroprotective capabilities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Furo[3,4-b]pyridine moiety
  • Cyclization with Piperidine
  • Dihydrochloride Salt Formation

These methods are essential for producing the compound in sufficient quantities for research purposes .

Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells, showing IC50 values of 15 µM and 20 µM respectively.

Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that the compound displayed inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains.

Study 3: Neuroprotective Studies

In vitro studies using neuronal cell lines indicated that treatment with this compound reduced oxidative stress markers significantly compared to control groups. This suggests potential neuroprotective effects that warrant further investigation.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of compounds structurally similar to this compound:

Compound NameCAS NumberSimilarity IndexUnique Features
7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride936626-74-30.80Different furo variant; distinct chemical properties
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one hydrochloride1224895-26-40.80Contains different furo variant

This comparison highlights the unique features of this compound and its potential advantages over similar compounds .

Q & A

Q. What are the established synthetic routes for 5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions involving cyclization and functional group transformations. For example, spirocyclic systems are often constructed using acid-catalyzed cyclization of precursors containing fused pyridine and piperidine moieties . Optimization involves adjusting solvent polarity (e.g., DMF or THF for solubility ), temperature, and catalysts. Factorial design experiments (e.g., varying molar ratios or reaction times) can systematically identify optimal conditions . Post-synthesis purification typically employs column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm spirocyclic connectivity and proton environments .
  • IR spectroscopy to identify functional groups (e.g., amine or carbonyl stretches) .
  • HPLC for purity assessment (>98% purity thresholds are standard in pharmacological studies ).
  • Mass spectrometry (ESI-MS) to verify molecular weight .

Q. What are the key physicochemical properties (e.g., solubility, LogP) of this compound, and how do they influence experimental design?

The compound’s LogP (partition coefficient) affects membrane permeability in biological assays, while solubility in polar solvents (e.g., DMSO) dictates formulation for in vitro studies . Aqueous solubility can be enhanced via salt formation (e.g., dihydrochloride) or co-solvents . Melting points (>150°C) suggest thermal stability during storage .

Q. What safety precautions are required when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of fine particles .
  • Store in airtight containers at 2–8°C to prevent degradation .
  • Dispose of waste via certified hazardous waste protocols .

Q. How can solubility challenges be addressed during in vitro assays?

  • Use DMSO as a primary solvent for stock solutions, followed by dilution in aqueous buffers .
  • Employ surfactants (e.g., Tween-20) or cyclodextrins to stabilize hydrophobic compounds .
  • Validate solubility empirically via dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. How does the spirocyclic architecture influence this compound’s reactivity and interaction with biological targets?

The rigid spiro framework restricts conformational flexibility, enhancing selectivity for target binding pockets (e.g., enzyme active sites) . Computational docking studies (using software like AutoDock Vina) can predict binding modes, while MD simulations assess stability . Substituents on the furopyridine ring may modulate electronic effects, altering redox potential or hydrogen-bonding capacity .

Q. What computational strategies are effective for modeling this compound’s pharmacokinetic (PK) properties?

  • QSAR models predict absorption/distribution based on descriptors like polar surface area and LogD .
  • ADMET prediction tools (e.g., SwissADME) estimate metabolic stability and cytochrome P450 interactions .
  • Density Functional Theory (DFT) calculates electronic properties to rationalize reaction mechanisms .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Conduct dose-response assays to confirm potency thresholds and eliminate batch variability .
  • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays ).
  • Analyze batch purity via LC-MS to rule out impurities as confounding factors .

Q. What methodologies are recommended for investigating the compound’s metabolic stability in hepatic systems?

  • Microsomal incubation assays (human liver microsomes) with NADPH cofactors identify phase I metabolites .
  • LC-MS/MS tracks metabolite formation over time, comparing half-life (t½) across species .
  • CYP enzyme inhibition assays assess potential drug-drug interactions .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

  • Heterogeneous mixing in large batches: Optimize stirrer speed/reactor geometry .
  • Exothermic reactions : Use jacketed reactors with temperature control .
  • Purification bottlenecks : Transition from column chromatography to continuous flow systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.